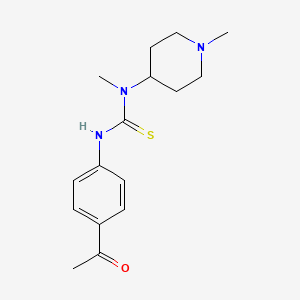
N'-(4-acetylphenyl)-N-methyl-N-(1-methyl-4-piperidinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiourea derivatives are generally synthesized through the reaction of amine groups with isothiocyanates in the presence of suitable catalysts. For instance, N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea has been synthesized in high yield using PEG-400 as a phase-transfer catalyst, highlighting a common synthetic approach that could be adapted for N'-(4-acetylphenyl)-N-methyl-N-(1-methyl-4-piperidinyl)thiourea (Hu et al., 2016).
Molecular Structure Analysis
The crystal structure of similar compounds has been determined by single crystal X-ray diffraction, which provides insights into the molecular conformation and stability influenced by intra- and intermolecular interactions. For example, derivatives like N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea show specific configurations and crystallization in distinct systems, which could parallel the structural characteristics of this compound (Yusof et al., 2010).
Chemical Reactions and Properties
Thiourea derivatives participate in selective recognition reactions, demonstrating their potential as chemosensors. For instance, their ability to selectively recognize Hg2+ ions over other metal ions suggests a potential for similar chemical reactivity and selectivity in this compound (Hu et al., 2016).
Physical Properties Analysis
The physical properties of thiourea derivatives can be characterized by spectroscopic techniques such as IR, 1H, and 13C NMR, providing detailed insights into the stretching vibrations and chemical shifts that define the compound's physical characteristics. The synthesis and characterization of similar derivatives offer a foundation for understanding the physical properties of this compound (Yusof et al., 2010).
科学的研究の応用
Crystal Structure and Characterization
Thiourea derivatives are known for their complex crystal structures, facilitating plant growth regulation and selective metal ion recognition. For instance, N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea, synthesized under specific conditions, has shown considerable plant growth regulation capabilities and selective recognition for Hg2+ ions over other metals in DMSO solutions, demonstrating its potential in agricultural sciences and environmental monitoring Jing-Han Hu et al., 2016.
Biological Activities and DNA-binding Studies
Research into nitrosubstituted acyl thioureas, including derivatives similar to the specified compound, has shown promising DNA interaction studies and preliminary anti-cancer potencies. These studies suggest applications in developing novel therapeutic agents targeting specific DNA interactions Shaista Tahir et al., 2015.
Synthesis and Characterization of Thiourea Derivatives
The synthesis and characterization of thiourea derivatives, including those with specific substituents, provide insights into their potential applications in materials science and pharmaceuticals. Research into compounds like N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea highlights the importance of molecular structure in determining the physical and chemical properties of these compounds M. Yusof et al., 2010.
Enzyme Inhibition and Sensing Applications
Unsymmetrical thiourea derivatives have been studied for their enzyme inhibition capabilities and as sensing probes for toxic metals like mercury. Such research underscores the potential of thiourea derivatives in biomedical and environmental applications, where enzyme inhibition and metal sensing are critical F. Rahman et al., 2021.
Pharmacological Evaluations
Thiourea derivatives have been evaluated for various pharmacological activities, including antibacterial, antifungal, and enzyme inhibitory effects. Studies on symmetric thiourea derivatives synthesized through reactions with various anilines have revealed significant antibacterial and antioxidant potentials, suggesting their utility in developing new therapeutic agents S. Naz et al., 2020.
特性
IUPAC Name |
3-(4-acetylphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-12(20)13-4-6-14(7-5-13)17-16(21)19(3)15-8-10-18(2)11-9-15/h4-7,15H,8-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHXVLNOLJXXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


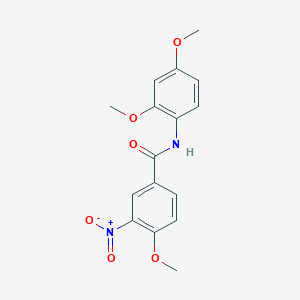
![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)
![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)
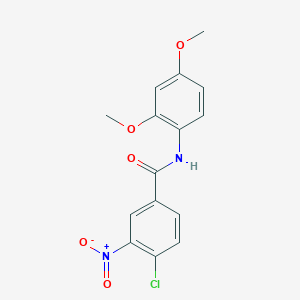
![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)
![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)
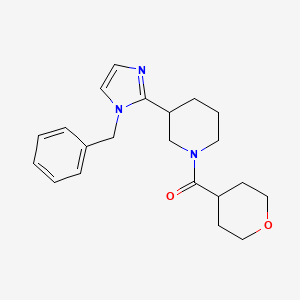
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)
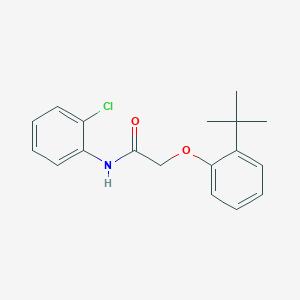
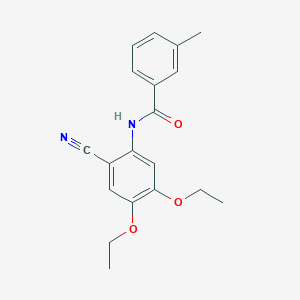
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)